Pd(II) meso-tetraphenyl tetrabenzoporphine
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Overview
Description
Pd(II) meso-tetraphenyl tetrabenzoporphine: is a synthetic porphyrin complex containing palladium. It is known for its unique photophysical properties, including phosphorescence, which makes it useful in various scientific applications. The compound has a molecular formula of C60H36N4Pd and a molecular weight of 919.37 .
Mechanism of Action
Target of Action
Pd(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin-based product . Its primary targets are related to photophysical properties and energy up-conversion . It has been reported to be a phosphorescent oxygen sensor , indicating its role in detecting and measuring oxygen levels.
Mode of Action
The compound interacts with its targets through its unique photophysical properties. It is involved in the process of energy up-conversion , a phenomenon where lower energy photons are converted into a single photon of higher energy . This interaction results in changes in the energy state of the system, enabling the detection and measurement of oxygen levels .
Biochemical Pathways
Its role in energy up-conversion and as an oxygen sensor suggests it may influence pathways related toenergy transfer and oxygen sensing .
Pharmacokinetics
As a research chemical, it is intended for use in a laboratory setting under the supervision of technically qualified personnel
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in energy up-conversion and oxygen sensing. By converting lower energy photons into higher energy ones, it can influence the energy state of the system . As an oxygen sensor, it can detect and measure oxygen levels, providing valuable information about the oxygen status in a given environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure could impact its photophysical properties and energy up-conversion process . Furthermore, the compound should be stored at room temperature and protected from light to maintain its stability .
Biochemical Analysis
Cellular Effects
Given its role as a phosphorescent oxygen sensor , it may influence cell function by interacting with oxygen molecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its role as a phosphorescent oxygen sensor , it may exert its effects at the molecular level through binding interactions with oxygen molecules, potentially influencing enzyme activity and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pd(II) meso-tetraphenyl tetrabenzoporphine typically involves the reaction of meso-tetraphenyl tetrabenzoporphine with a palladium salt, such as palladium(II) acetate. The reaction is carried out in an organic solvent like chloroform or toluene under an inert atmosphere to prevent oxidation. The product is then purified through column chromatography[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in specialized facilities equipped to handle the complex synthesis and purification processes[2][2].
Chemical Reactions Analysis
Types of Reactions: Pd(II) meso-tetraphenyl tetrabenzoporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the palladium center can exchange ligands with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane or acetonitrile under inert conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
Scientific Research Applications
Chemistry: Pd(II) meso-tetraphenyl tetrabenzoporphine is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation .
Biology: The compound’s phosphorescent properties make it useful as a probe for oxygen measurements in biological systems. It is used in studies involving cellular respiration and hypoxia .
Medicine: Research is ongoing into the potential use of this compound in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation is being explored for targeted cancer cell destruction .
Industry: In the industrial sector, this compound is used in the development of dye-sensitized solar cells and other optoelectronic devices due to its excellent light absorption and emission properties[2][2].
Comparison with Similar Compounds
- Pd(II) meso-tetraphenyl porphine
- Pd(II) octaethylporphine
- Pd(II) tetraphenylporphyrin
Comparison: Pd(II) meso-tetraphenyl tetrabenzoporphine is unique due to its extended conjugated system, which enhances its photophysical properties compared to similar compounds. This makes it particularly effective in applications requiring strong light absorption and emission, such as in photodynamic therapy and optoelectronics .
Properties
CAS No. |
119654-64-7 |
---|---|
Molecular Formula |
C60H36N4Pd |
Molecular Weight |
919.4 g/mol |
IUPAC Name |
palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
InChI |
InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |
InChI Key |
WOKKIHAKMSHWEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] |
Synonyms |
Pd(II) meso-Tetraphenyl Tetrabenzoporphine ; Palladium meso-tetraphenyltetrabenzoporphyrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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